N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide
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Overview
Description
N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione core, which is known for its stability and reactivity. The compound has been studied for its potential use in medicinal chemistry, particularly in the development of anticonvulsant and analgesic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide typically involves the reaction of N-phenylbutanamide with 2,5-dioxopyrrolidin-1-yl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted amides.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise as an anticonvulsant and analgesic agent.
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of ion channels, particularly calcium channels, which play a crucial role in neuronal excitability and neurotransmission. By inhibiting these channels, the compound can reduce the occurrence of seizures and alleviate pain .
Comparison with Similar Compounds
Similar Compounds
Ethosuximide: A pyrrolidine-2,5-dione derivative used as an anticonvulsant.
Levetiracetam: A pyrrolidin-2-one derivative with anticonvulsant properties.
Lacosamide: A functionalized amino acid used in the treatment of epilepsy.
Uniqueness
N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide is unique due to its hybrid structure, which combines elements of known anticonvulsant drugs. This hybrid structure enhances its efficacy and safety profile, making it a promising candidate for further development .
Properties
CAS No. |
32411-61-3 |
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Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide |
InChI |
InChI=1S/C16H20N2O3/c1-2-6-14(19)17(13-7-4-3-5-8-13)11-12-18-15(20)9-10-16(18)21/h3-5,7-8H,2,6,9-12H2,1H3 |
InChI Key |
GRBHWYZTSVNLKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CCN1C(=O)CCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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